2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(3-methylphenyl)acetamide
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Overview
Description
- This compound’s systematic name is 2-[N-(4-Chlorophenyl)-4-methoxybenzenesulfonamido]-N-(3-methylphenyl)acetamide .
- Its molecular formula is C25H23ClN4O3S , and it has a molecular weight of 495.004 g/mol .
- The compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process that includes triazole formation, sulfonamide coupling, and amide formation.
Reaction Conditions: Specific conditions depend on the synthetic route chosen, but they typically involve reagents like triazoles, chlorophenylamines, and sulfonating agents.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s rarity.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are often used.
Major Products: The major products depend on the specific reaction. For example, oxidation may yield sulfoxides or sulfones.
Scientific Research Applications
Medicine: Although not widely studied, this compound’s sulfonamide moiety suggests potential antibacterial or enzyme inhibitory properties.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Limited information exists, but it could find applications in specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand its biological effects fully.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides or acetamides with aromatic substituents.
Uniqueness: Its specific combination of substituents makes it unique, but further comparative studies are necessary.
Remember that this compound is relatively rare, and more research is needed to uncover its full potential
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-4-3-5-18(14-16)24-22(26)15-25(19-8-6-17(23)7-9-19)30(27,28)21-12-10-20(29-2)11-13-21/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
JBIKWHHPHOMFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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